N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-2-11-23-12-18(14-7-3-5-9-16(14)23)25-13-19(24)22-20-21-15-8-4-6-10-17(15)26-20/h3-10,12H,2,11,13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQXUSMHLIQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound that combines the structural features of benzothiazole and indole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A benzothiazole moiety, which is recognized for its pharmacological significance.
- An indole derivative that enhances its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzothiazole have shown significant activity against various pathogens.
Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 4a | 0.30 | 0.35 | Bactericidal |
| 5a | 0.40 | 0.45 | Bacteriostatic |
These compounds exhibited synergistic effects with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has also been noted in various studies. Compounds containing similar structures have been shown to induce apoptosis in cancer cells through multiple mechanisms.
Case Study: Induction of Apoptosis
In vitro studies indicated that certain derivatives caused significant cell death in cancer cell lines by activating apoptotic pathways. The mechanism involved the modulation of signaling pathways associated with cell survival and death .
Table 2: Cytotoxicity of Benzothiazole-Indole Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 20 | MCF7 |
| Compound C | 25 | A549 |
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also under investigation. Preliminary findings suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Table 3: Neuropharmacological Activity
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a benzo[d]thiazole moiety with an indole derivative, which is believed to contribute to its biological activity. The molecular formula is , with a molecular weight of 456.5 g/mol. The presence of both the thiazole and indole structures suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. Studies have demonstrated that this compound can inhibit tumor growth in vivo, highlighting its potential as an anticancer agent .
Antimicrobial Effects
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Its efficacy in inhibiting microbial growth suggests potential applications in treating infections caused by resistant pathogens. Molecular docking studies support the hypothesis that the compound interacts with specific microbial targets, enhancing its antimicrobial properties .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. Preliminary studies indicate that it may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions such as arthritis and other chronic inflammatory disorders .
Case Studies
Several studies have documented the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Azzam et al., 2024 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF7 breast cancer cells; induced apoptosis through caspase activation. |
| Lihumis et al., 2020 | Antimicrobial Activity | Showed effectiveness against multiple bacterial strains; potential for use in antibiotic resistance scenarios. |
| Shkyair et al., 2020 | Anti-inflammatory Effects | Indicated modulation of inflammatory pathways; potential for treating chronic inflammation. |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound likely involves nucleophilic substitution or condensation reactions to form the thioether-acetamide bridge. A plausible pathway includes:
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Formation of the benzothiazole-2-amine precursor : Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carbonyl-containing reagents .
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Introduction of the thioether linkage : Reaction of 1-propylindole-3-thiol with 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond, as observed in similar systems .
Example Reaction Scheme :
Thioether Linkage
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Oxidation : The sulfur atom in the thioether may oxidize to sulfoxide or sulfone derivatives under controlled conditions (e.g., H₂O₂, mCPBA) .
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Alkylation : Potential for further alkylation at the sulfur center to form sulfonium salts, though this is less common in such scaffolds .
Acetamide Group
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Hydrolysis : Acidic or basic hydrolysis could yield the corresponding carboxylic acid (2-((1-propyl-1H-indol-3-yl)thio)acetic acid ) and benzothiazole-2-amine .
Benzothiazole and Indole Moieties
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Electrophilic Substitution : The indole and benzothiazole rings may undergo halogenation or nitration at reactive positions (e.g., C5 of indole or C6 of benzothiazole) .
Comparative Reactivity of Analogous Compounds
Data from structurally related compounds highlight key trends:
Catalytic and Solvent Effects
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether bond formation .
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Catalysts : Magnesium chloride hexahydrate has been used to facilitate Schiff base condensations in related indole systems .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Key structural analogues and their modifications are summarized in Table 1.
Key Observations :
- Substituent Impact: The target compound’s 1-propylindole-thioether group distinguishes it from analogues with phenyl-dihydroisoquinoline (MAO-B/BChE inhibition) or arylpiperazine (dopaminergic affinity) . The indole-thioether may enhance lipophilicity and CNS penetration compared to nitro/thiadiazole derivatives .
Pharmacological Profiles
Antinociceptive Activity:
- Thiadiazole-containing analogues (e.g., molecular weight: 490.5 g/mol) demonstrated antinociceptive effects at 100 mg/kg in mice, comparable to morphine . The target compound’s indole-thioether group may modulate similar pain pathways but with improved potency due to enhanced receptor affinity.
Enzyme Inhibition :
- The (R)-configured dihydroisoquinoline analogue showed 50-fold selectivity for MAO-A over MAO-B, highlighting the role of stereochemistry and aryl substituents in enzyme targeting . The target compound’s indole moiety could interact with hydrophobic pockets in MAO isoforms, though experimental validation is needed.
Antimicrobial Activity :
- Patent-derived benzothiazole-coumarin hybrids (e.g., N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide) exhibit broad-spectrum antibacterial and antifungal activity . The absence of a coumarin group in the target compound may reduce antimicrobial efficacy but improve selectivity for neurological targets.
Q & A
Q. What are the standard synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide?
The compound is typically synthesized via nucleophilic substitution. A chloroacetamide intermediate (e.g., 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide) is reacted with a thiol-containing indole derivative (e.g., 1-propyl-1H-indol-3-thiol) in polar aprotic solvents like acetonitrile or DMF, using triethylamine as a base. Reflux conditions (8–12 hours) are common, followed by solvent evaporation and recrystallization from ethanol/acetone or ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H-NMR to confirm substituent positions (e.g., δ 2.75 ppm for piperazine CH2 groups in analogs) .
- IR spectroscopy to validate amide bonds (C=O stretch at ~1686 cm⁻¹) and NH groups (~3589 cm⁻¹) .
- X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding and S⋯S contacts) .
Q. How is purity assessed during synthesis?
Purity is determined via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates. Recrystallization from ethanol/acetone mixtures improves purity (>95%), as evidenced by sharp melting points (e.g., 225–226°C for related compounds) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzo[d]thiazole or indole rings) influence bioactivity?
Substituting the benzo[d]thiazole ring with electron-withdrawing groups (e.g., Cl at position 6) enhances binding to targets like D3 dopamine receptors. Conversely, bulkier substituents on the indole moiety (e.g., propyl vs. methyl) modulate lipophilicity and membrane permeability, impacting pharmacokinetics .
Q. What crystallographic features explain stability in solid-state forms?
X-ray studies reveal that intermolecular N–H⋯N hydrogen bonds (R²²(8) motifs) and S⋯S interactions (3.62 Å) stabilize crystal packing. Torsional angles (e.g., 79.7° between dichlorophenyl and thiazol rings) indicate conformational flexibility, which may affect solubility .
Q. How can contradictory biological activity data be resolved across studies?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability in antimicrobial tests). Cross-validation using standardized protocols (e.g., CLSI guidelines for MIC assays) and orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) is recommended .
Q. What computational strategies predict interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to enzymes like dihydrofolate reductase. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Thr121 in Mycobacterium tuberculosis targets) .
Q. Which analytical methods quantify degradation products under stressed conditions?
LC-MS/MS with electrospray ionization (ESI+) detects hydrolytic degradation (amide bond cleavage) and oxidative byproducts. Forced degradation studies (acid/base/thermal stress) guide stability protocol development .
Q. How do solvent systems impact crystallization outcomes?
Ethanol/acetone (1:1) yields needle-like crystals suitable for X-ray analysis, while methanol/water mixtures produce microcrystalline powders. Solvent polarity influences hydrogen-bonding networks, as seen in triclinic vs. monoclinic packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
